molecular formula C11H10O2 B13973469 Methyl 4-phenylbut-2-ynoate CAS No. 73845-38-2

Methyl 4-phenylbut-2-ynoate

Cat. No.: B13973469
CAS No.: 73845-38-2
M. Wt: 174.20 g/mol
InChI Key: YEBLQTSFTJXFMH-UHFFFAOYSA-N
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Description

Methyl 4-phenylbut-2-ynoate is an organic compound with the molecular formula C11H10O2 It is a member of the alkynoate family, characterized by the presence of a triple bond between carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-phenylbut-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-phenylbut-2-ynoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of methyl bromoacetate with phenylacetylene under palladium-catalyzed conditions, followed by dehydrohalogenation to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenylbut-2-ynoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as sodium hydroxide (NaOH) or Grignard reagents (RMgX) are often used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-phenylbut-2-ynoic acid or 4-phenylbutan-2-one.

    Reduction: Formation of 4-phenylbut-2-ene or 4-phenylbutane.

    Substitution: Formation of various substituted esters or alcohols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-phenylbut-2-ynoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in metabolic pathways by forming covalent adducts with active site residues. This inhibition can lead to the disruption of essential biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxo-4-phenylbut-2-enoate: Similar in structure but contains a ketone group instead of a triple bond.

    Phenylacetylene: Lacks the ester group but shares the phenyl and alkyne moieties.

    Methyl 4-phenylbutanoate: Contains a single bond instead of a triple bond.

Uniqueness

Methyl 4-phenylbut-2-ynoate is unique due to its combination of an ester group and a triple bond, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

73845-38-2

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

methyl 4-phenylbut-2-ynoate

InChI

InChI=1S/C11H10O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,8H2,1H3

InChI Key

YEBLQTSFTJXFMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCC1=CC=CC=C1

Origin of Product

United States

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